![molecular formula C11H13N3 B3017234 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine CAS No. 1368620-33-0](/img/structure/B3017234.png)
2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine
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Description
The compound "2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine" is a molecule that features both pyridine and pyrrole rings, which are important heterocyclic structures in medicinal chemistry and materials science. The pyridine ring is a six-membered ring with one nitrogen atom, while the pyrrole ring is a five-membered ring with one nitrogen atom. The combination of these two rings in a single molecule suggests potential for interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of related pyridine and pyrrole derivatives has been explored in various studies. For instance, the synthesis of halogenated and arylated 1H-pyridin-2-ones from pyridinium N-(pyridin-2-yl)aminides has been described, involving reactions with boronic acids and subsequent reduction and nitrosation steps to yield disubstituted pyridin-2-ones . Additionally, the synthesis of N-(pyrrol-2-yl)amines through a two-step sequence starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile has been reported, indicating the accessibility of pyrrole derivatives that could be further functionalized .
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" can be complex, with potential for various intermolecular interactions. For example, the crystal structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine shows intermolecular N-H...N hydrogen bonds and a three-dimensional network formed by C-H...π and N-H...π-facial hydrogen bonds, which are crucial for crystal stabilization . These findings suggest that the compound may also exhibit a rich tapestry of intermolecular interactions, influencing its crystalline properties.
Chemical Reactions Analysis
The reactivity of pyridine and pyrrole derivatives can be quite varied. Coupling reactions, such as the facile coupling of 2-(1-ethylthioethenyl)pyrroles with amines to yield aminoethenylpyrroles, demonstrate the potential for functionalization of pyrrole derivatives . The compound "this compound" could potentially undergo similar reactions, allowing for the synthesis of a wide range of derivatives with different substituents and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrrole derivatives can be influenced by their ability to form hydrogen bonds. For instance, the behavior of 1,2-ethanediol in binary mixtures with pyridine and its derivatives shows thermodynamic excesses and energy associated with O-H...N hydrogen bonds . This suggests that "this compound" may also engage in hydrogen bonding, which could affect its solubility, boiling point, and other physical properties.
Scientific Research Applications
Catalytic Applications
- The compound has been used in the catalysis of oligomerization and polymerization of ethylene, with outcomes depending on the solvent and co-catalyst used. In some conditions, it facilitates the formation of high molecular weight linear high-density polyethylene (Obuah et al., 2014).
Complexation Studies
- It's involved in complexation reactions, such as with Cadmium(II), forming structures with distinct geometries and demonstrating potential in coordination chemistry (Hakimi et al., 2013).
Organocatalysis
- The compound is used in organocatalysis, particularly in asymmetric synthesis, indicating its potential in producing chiral compounds with high enantioselectivity (Kostenko et al., 2018).
Synthesis of Derivatives
- It plays a role in the synthesis of various derivatives, such as thieno[2,3-b]pyridine and isothiazolo[5,4-b]pyridine, underscoring its utility in heterocyclic chemistry (Ankati & Biehl, 2010).
Ligand in Metal Complexes
- The compound acts as a ligand in the formation of metal complexes, which are shown to be effective in various catalytic processes like ethylene dimerization (Nyamato et al., 2015).
Electrooptic Film Fabrication
- It is instrumental in the development of electrooptic films, especially in the design of chromophores for thin-film microstructure and nonlinear optical response, highlighting its role in materials science (Facchetti et al., 2006).
properties
IUPAC Name |
2-pyridin-3-yl-2-(1H-pyrrol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-10(11-4-2-6-14-11)9-3-1-5-13-8-9/h1-6,8,10,14H,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMALABKMICUGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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